molecular formula C23H17ClFN3O2 B2809654 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 904267-31-8

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Cat. No. B2809654
M. Wt: 421.86
InChI Key: VZNJTIYHXKHHEK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

The synthesis and study of compounds related to 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide have revealed promising applications in medicinal chemistry, particularly in the search for new therapeutic agents. For instance, research has shown that structurally similar compounds exhibit notable antitumor activity. A specific compound synthesized through the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine demonstrated inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017). Such findings underscore the potential of indolizine derivatives in cancer research.

Antimicrobial and Anti-inflammatory Applications

Further extending the scope of applications, another study highlighted the synthesis of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which showcased excellent in vitro activities against tuberculosis, cancer, inflammation, and bacterial infections. The molecular docking studies supported the in vitro anticancer activity, suggesting these compounds as versatile therapeutic agents (Mahanthesha et al., 2022).

Photoluminescent Materials

Beyond the realm of direct therapeutic applications, indolizine derivatives have also found use in materials science. For example, 6-amino-8-cyanobenzo[1, 2-b]indolizines exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in developing new photoluminescent materials for sensors or imaging technologies (Outlaw et al., 2016).

Synthetic Methodologies

In addition to their potential biomedical applications, the methodologies for synthesizing indolizine derivatives are of significant interest. Novel synthetic routes have been developed to efficiently create indolizine-based compounds, such as the one-pot domino reaction for producing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives. These synthetic strategies enhance the accessibility of indolizine derivatives for further research and development (Ziyaadini et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-13-16(24)5-4-6-17(13)27-23(30)19-18-7-2-3-12-28(18)21(20(19)26)22(29)14-8-10-15(25)11-9-14/h2-12H,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJTIYHXKHHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

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